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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical guide to the structure elucidation of 2-(1-
Azepanylcarbonyl)aniline, also known as (2-Aminophenyl)(azepan-1-yl)methanone (CAS No.

159180-54-8)[1]. Due to the limited availability of direct experimental data for this specific

compound in public literature, this guide presents a putative synthesis pathway and predicted

analytical data based on established chemical principles and spectroscopic data from

structurally analogous compounds. Detailed experimental protocols for the synthesis and

characterization are provided to enable researchers to perform a thorough structural analysis.

Chemical Structure
The chemical structure of 2-(1-Azepanylcarbonyl)aniline is deduced from its IUPAC name. It

consists of an aniline ring substituted at the 2-position with a carbonyl group, which is further

attached to a seven-membered azepane ring.

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.29 g/mol [2]

Structure:
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Proposed Synthesis Pathway
A plausible synthetic route to 2-(1-Azepanylcarbonyl)aniline involves the amidation of isatoic

anhydride with azepane. This method is a common and effective way to form ortho-

aminobenzamides.

Isatoic Anhydride

2-(1-Azepanylcarbonyl)aniline

Ring Opening & Decarboxylation

Azepane

DMF, 90°C

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(1-Azepanylcarbonyl)aniline.

Predicted Analytical Data
The following tables summarize the predicted quantitative data for 2-(1-
Azepanylcarbonyl)aniline based on typical values for similar aniline and azepane derivatives.
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Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400
MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.30 dd 1H Ar-H (ortho to C=O)

~ 7.20 t 1H Ar-H (para to NH₂)

~ 6.70 d 1H Ar-H (ortho to NH₂)

~ 6.65 t 1H Ar-H (meta to NH₂)

~ 5.50 br s 2H -NH₂

~ 3.60 t 2H
-N-CH₂- (azepane, α

to N)

~ 3.40 t 2H
-N-CH₂- (azepane, α

to N)

~ 1.80 - 1.60 m 8H
-CH₂- (azepane, β, γ

to N)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100
MHz)
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Chemical Shift (δ) ppm Assignment

~ 168.0 C=O (Amide)

~ 148.0 Ar-C (C-NH₂)

~ 132.0 Ar-CH

~ 128.0 Ar-CH

~ 120.0 Ar-C (C-C=O)

~ 118.0 Ar-CH

~ 116.0 Ar-CH

~ 48.0 -N-CH₂- (azepane, α to N)

~ 46.0 -N-CH₂- (azepane, α to N)

~ 29.0 -CH₂- (azepane)

~ 28.0 -CH₂- (azepane)

~ 27.0 -CH₂- (azepane)

Table 3: Predicted IR and Mass Spectrometry Data
Technique Expected Values

IR (KBr, cm⁻¹)

~3450-3300 (N-H stretch, asymmetric and

symmetric), ~1630 (C=O stretch, amide),

~1600, 1580 (C=C stretch, aromatic)

MS (ESI+) m/z 219.15 [M+H]⁺, 241.13 [M+Na]⁺

Experimental Protocols
The following are detailed protocols for the synthesis and characterization of 2-(1-
Azepanylcarbonyl)aniline.

Synthesis Protocol
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Materials:

Isatoic anhydride

Azepane

Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of isatoic anhydride (1.0 eq) in DMF, add azepane (1.2 eq) dropwise at room

temperature.

Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-(1-
Azepanylcarbonyl)aniline.

Characterization Protocols
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as

an internal standard (0 ppm).

¹³C NMR: Acquire the proton-decoupled spectrum on a 100 MHz spectrometer. Use the

CDCl₃ solvent peak (77.16 ppm) as a reference.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400

cm⁻¹.

Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in

positive ion mode.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Purity Assessment: The purity can be determined by the area percentage of the main peak.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the complete structure elucidation of a

newly synthesized batch of 2-(1-Azepanylcarbonyl)aniline.
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Caption: Workflow for synthesis and structure elucidation.

Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural

elucidation of 2-(1-Azepanylcarbonyl)aniline. By following the detailed protocols and

comparing the obtained data with the predicted values, researchers can confidently confirm the

structure and purity of this compound. The provided workflow ensures a systematic and

thorough analytical approach, which is crucial in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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